ent-Cinacalcet Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(1S)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANQWUQOEJZMLL-NTISSMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675768 | |
| Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694495-47-1 | |
| Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualizing the Academic Research Landscape of Ent Cinacalcet Hydrochloride
Historical Trajectories of Calcimimetic Agent Development and Investigation
The development of calcimimetic agents represents a significant advancement in the management of hyperparathyroidism. These agents are small organic molecules that function as allosteric activators of the Calcium-Sensing Receptor (CaSR), effectively increasing the receptor's sensitivity to extracellular calcium ions. oup.com This action diminishes the secretion of parathyroid hormone (PTH), offering a targeted therapeutic approach. oup.comnih.gov
The journey began with the discovery that certain phenylalkylamine compounds could stereo-selectively inhibit PTH secretion in vitro. nih.gov This led to the development of first-generation calcimimetics, such as R-568. mdpi.comoup.com While initial clinical studies with these early compounds demonstrated efficacy in lowering plasma PTH levels in patients with secondary hyperparathyroidism, they were beset by challenges. nih.gov Notably, R-568 exhibited problematic bioavailability and variable pharmacokinetics, which hindered its clinical utility. mdpi.comnih.gov
These limitations spurred the development of second-generation calcimimetic agents, designed to have more stable and predictable pharmacokinetic profiles. nih.gov Cinacalcet (B1662232) hydrochloride (also known as AMG 641), emerged as the first-in-class, clinically approved calcimimetic. mdpi.comnih.gov It was approved for use in the United States in 2004 and represented a turning point in the treatment of secondary hyperparathyroidism. mdpi.comamegroups.org The success of Cinacalcet paved the way for further innovation in this class of drugs. Subsequent research led to the development of newer agents like etelcalcetide, an intravenous calcimimetic, and evocalcet, another oral agent, each seeking to refine the therapeutic profile of CaSR activators. mdpi.comnih.govnih.gov
Table 1: Evolution of Key Calcimimetic Agents
| Compound | Generation | Key Characteristics | Primary Clinical Application |
|---|---|---|---|
| R-568 | First | Demonstrated proof-of-concept; hampered by low bioavailability and variable pharmacokinetics. mdpi.comnih.gov | Investigational, clinical development halted. oup.com |
| Cinacalcet Hydrochloride | Second | First clinically approved oral calcimimetic; more stable molecule than first-generation agents. mdpi.comnih.gov | Secondary hyperparathyroidism in dialysis patients; hypercalcemia in parathyroid carcinoma. amegroups.orgnih.gov |
| Etelcalcetide | Second | Intravenous administration; a direct agonist of the CaSR. mdpi.comdovepress.com | Secondary hyperparathyroidism in hemodialysis patients. dovepress.com |
| Evocalcet | Second | Oral agent developed to have fewer gastrointestinal side effects compared to Cinacalcet. mdpi.com | Secondary hyperparathyroidism. mdpi.comnih.gov |
The Calcium-Sensing Receptor (CaSR) as a Therapeutic Target in Contemporary Research
The Calcium-Sensing Receptor (CaSR) is a pivotal protein in mineral metabolism and a major therapeutic target. nih.gov It belongs to family C of the G protein-coupled receptors (GPCRs), a large family of receptors that respond to a diverse array of extracellular signals. nih.govmdpi.com First cloned over 25 years ago, the CaSR is distinguished by its ability to sense minute fluctuations in the concentration of extracellular calcium ions (Ca2+), which is its primary physiological ligand. mdpi.comelifesciences.org
Structurally, the CaSR is complex, featuring a large N-terminal extracellular domain of about 612 amino acids, a seven-transmembrane domain, and an intracellular C-terminal domain. mdpi.commdpi.com The extracellular domain contains a "Venus flytrap" (VFT) motif, which is responsible for binding ligands like calcium. nih.govwikipedia.org The receptor functions as a homodimer on the cell surface. mdpi.com
The CaSR is highly expressed in tissues central to calcium homeostasis, such as the parathyroid glands and the kidneys. nih.gov In the parathyroid glands, activation of the CaSR by elevated blood calcium levels inhibits the secretion of PTH. nih.govnih.gov This receptor, however, is not limited to these organs; it is found in a multitude of tissues including bone, the gastrointestinal tract, the pancreas, lungs, and the cardiovascular system, where it participates in a wide range of cellular processes like proliferation, apoptosis, and hormone secretion. mdpi.commdpi.com
The CaSR's ability to couple with multiple G proteins—primarily Gq/11 and Gi/o, but also Gs and G12/13—allows it to trigger diverse intracellular signaling pathways. nih.goversnet.orgnih.gov
Gq/11 Pathway : Activation leads to the stimulation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), causing the release of calcium from intracellular stores. nih.gov
Gi/o Pathway : Activation inhibits adenylate cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. nih.gov
This multifaceted signaling capability makes the CaSR a crucial regulator in numerous physiological and pathological states. Mutations that cause a loss or gain of CaSR function are linked to hereditary disorders of calcium metabolism, such as familial hypocalciuric hypercalcemia (FHH) and autosomal dominant hypocalcemia (ADH), respectively. nih.govnih.gov Beyond these genetic conditions, the CaSR is a therapeutic target for more common disorders like secondary hyperparathyroidism and has emerged as a putative target in conditions such as asthma, certain cancers, and cardiovascular diseases. acs.orgcolumbia.edu
Rationale for Dedicated Academic Inquiry into ent-Cinacalcet Hydrochloride
The academic investigation into this compound is rooted in the fundamental principles of pharmacology and medicinal chemistry, specifically the concept of stereoisomerism. Cinacalcet possesses a single chiral center, meaning it exists as two non-superimposable mirror-image isomers, or enantiomers: the (R)-enantiomer and the (S)-enantiomer. uspharmacist.comgeneesmiddeleninformatiebank.nl The clinically active drug, Cinacalcet, is the (R)-enantiomer. uspharmacist.comeuropa.eu Its mirror image, the (S)-enantiomer, is referred to as ent-Cinacalcet.
The primary rationale for the scientific study of this compound is its use as a pharmacological tool to demonstrate the stereoselectivity of CaSR activation. The biological activity of chiral drugs often resides predominantly in one enantiomer, and this is profoundly true for Cinacalcet. Research has consistently shown that the (R)-enantiomer is substantially more potent as a calcimimetic than the (S)-enantiomer. uspharmacist.com
Detailed pharmacodynamic studies have quantified this difference, revealing that ent-Cinacalcet (the S-enantiomer) is at least 75-fold less active than the (R)-enantiomer in activating the CaSR and suppressing PTH. nih.gov This significant disparity in potency provides compelling evidence that the therapeutic effect of Cinacalcet is due to a specific, stereoselective interaction with the Calcium-Sensing Receptor. nih.gov
In academic and preclinical research, ent-Cinacalcet serves several critical functions:
Negative Control : It is used as a negative control in experiments to confirm that the observed biological effects of Cinacalcet are indeed mediated by its specific binding to the CaSR and not due to non-specific or off-target actions. nih.gov
Elucidating Binding Mechanisms : By comparing the activity of the two enantiomers, researchers can probe the structural and conformational requirements of the allosteric binding site on the CaSR. The dramatic loss of activity with the (S)-enantiomer helps to map the precise interactions necessary for receptor modulation.
Assessing Specificity : In studies investigating new potential roles or effects of CaSR modulation, using both enantiomers helps to ascertain that the effect is genuinely CaSR-mediated. If an effect is not stereospecific (i.e., both enantiomers show similar activity), it might suggest an off-target mechanism. nih.gov
Therefore, the dedicated inquiry into this compound is not for its therapeutic potential, but for its indispensable role as a research compound that validates the specificity and mechanism of action of its potent (R)-enantiomer, thereby deepening the scientific understanding of the Calcium-Sensing Receptor.
Advanced Pharmacological Research into Ent Cinacalcet Hydrochloride
Molecular Pharmacology and Allosteric Modulation of the Calcium-Sensing Receptor
Cinacalcet (B1662232) is a calcimimetic agent that functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). nih.govnih.govguidetomalariapharmacology.org The CaSR, a member of the family C of G-protein coupled receptors (GPCRs), is a crucial regulator of extracellular calcium homeostasis. nih.govnih.gov Cinacalcet represents the first clinically administered allosteric modulator targeting a GPCR. nih.govnih.gov Unlike direct agonists, cinacalcet does not activate the CaSR by itself; instead, it enhances the receptor's sensitivity to its endogenous ligand, extracellular calcium (Ca2+). nih.govfda.gov This allosteric modulation shifts the concentration-response curve for calcium to the left, meaning lower concentrations of extracellular calcium are required to activate the receptor. nih.govnih.govfda.gov
The CaSR is characterized by a large extracellular amino-terminal domain (ECD), often referred to as a Venus flytrap domain, and a 7-transmembrane (7TM) domain. nih.govnih.gov The endogenous agonist, Ca2+, along with other modulators like L-amino acids, binds to the ECD. nih.govnih.govscilit.com
In contrast, extensive research has demonstrated that synthetic allosteric modulators like cinacalcet bind within the 7TM domain. nih.govnih.govscilit.com Cryo-electron microscopy studies have been instrumental in visualizing these interactions. nih.gov The binding site for cinacalcet is located within this heptahelical transmembrane region and has been shown to overlap with the binding sites of other arylalkylamine allosteric modulators. nih.govresearchgate.net By binding to the 7TM domain, cinacalcet influences the receptor's conformational state, stabilizing an active conformation that facilitates more effective coupling to G-proteins upon calcium binding to the ECD. nih.govnih.gov
Cinacalcet is classified as a Type II calcimimetic. fda.gov Its mechanism of action is centered on allosterically enhancing the function of the CaSR. By binding to the transmembrane domain, it increases the receptor's sensitivity to activation by extracellular calcium. fda.govdrugbank.comwikipedia.org This potentiation means that at any given concentration of extracellular calcium, the receptor is more active in the presence of cinacalcet. fda.gov This leads to a downstream signaling cascade that ultimately suppresses the synthesis and secretion of parathyroid hormone (PTH). fda.govdroracle.ai
Studies have shown that cinacalcet can overcome the effects of certain loss-of-function mutations in the CaSR or biased allosteric modulation by autoantibodies by stabilizing an active receptor conformation. nih.govnih.gov This highlights its role in correcting receptor dysfunction by modulating its conformational state rather than by direct activation.
The CaSR is coupled to multiple heterotrimeric G proteins, including Gαq/11, Gαi/o, and Gα12/13, which allows it to initiate a variety of intracellular signaling pathways. nih.gov The primary signaling pathway involved in the suppression of PTH secretion is mediated by the activation of Gαq/11. nih.gov
Cellular and Tissue-Specific Pharmacodynamic Investigations
The pharmacodynamic effects of cinacalcet are primarily driven by its modulation of the CaSR, which is expressed in various tissues responsible for maintaining mineral balance.
The parathyroid gland chief cells express high levels of CaSR, which is the principal regulator of PTH synthesis and secretion. wikipedia.orgdroracle.aiyoutube.com Cinacalcet directly targets these receptors, increasing their sensitivity to ambient calcium levels. droracle.ainih.gov This enhanced sensitivity "tricks" the parathyroid gland into perceiving higher calcium concentrations, leading to a potent, dose-dependent suppression of PTH secretion. researchgate.netfda.gov The nadir for PTH levels typically occurs approximately 2 to 3 hours after dosing, corresponding with peak cinacalcet concentrations. nih.govnih.gov
Beyond acute secretion, long-term treatment with cinacalcet has been shown to affect parathyroid gland physiology. Studies have demonstrated that it can lead to a reduction in parathyroid gland volume, even in patients with significant hyperplasia. nih.govnih.gov This suggests that by controlling PTH levels, cinacalcet may help to reverse or attenuate the glandular growth associated with secondary hyperparathyroidism. nih.govfda.gov
| Parameter | Effect | Mechanism |
|---|---|---|
| PTH Secretion | Significant Decrease | Increases CaSR sensitivity, inhibiting PTH release. drugbank.comnih.gov |
| Parathyroid Gland Volume | Reduction | Associated with long-term control of hyperparathyroidism. nih.govnih.gov |
| CaSR Set Point | Leftward Shift | Lowers the calcium concentration needed to inhibit PTH secretion. scispace.com |
The CaSR is also expressed in other tissues, and the pharmacodynamic profile of cinacalcet extends beyond the parathyroid gland.
Bone: The effects of cinacalcet on bone are largely indirect, resulting from the substantial reduction in circulating PTH levels. fda.govnih.gov In patients with secondary hyperparathyroidism, which is characterized by high bone turnover, cinacalcet has been shown to decrease bone-specific alkaline phosphatase, suppress bone turnover, reduce bone fibrosis, and increase mineralized bone volume. drugbank.comnih.gov Clinical studies have also demonstrated that treatment with cinacalcet is associated with a significant reduction in the risk of clinical fractures. nih.govnih.gov
Kidney: The kidney expresses CaSR, which plays a role in calcium and water reabsorption. nih.govnih.gov By modulating CaSR activity, cinacalcet can influence renal handling of calcium. Studies in patients with chronic kidney disease (CKD) who are not on dialysis have shown that cinacalcet effectively manages secondary hyperparathyroidism by reducing PTH and serum calcium levels without causing a significant decline in renal function. revistanefrologia.com
Cardiovascular System: Patients with CKD and secondary hyperparathyroidism have a high burden of cardiovascular disease. nih.govelsevierpure.comunimi.it It has been hypothesized that by controlling disordered mineral metabolism, cinacalcet could improve cardiovascular outcomes. elsevierpure.comunimi.it An analysis of several clinical trials found that cinacalcet treatment was associated with a reduced risk of cardiovascular hospitalization. nih.gov However, the large-scale EVOLVE trial did not show a significant reduction in the primary composite endpoint of death or major cardiovascular events in an unadjusted intention-to-treat analysis. elsevierpure.comunimi.it A subsequent post-hoc analysis of the EVOLVE trial data suggested that any cardiovascular benefit of cinacalcet may be due to the attenuation of non-atherosclerotic events, such as sudden death and heart failure. nih.gov
| Tissue/System | Key Findings | Primary Mediator |
|---|---|---|
| Bone | Reduced bone turnover, fibrosis, and fracture risk. nih.govnih.gov | Reduction of serum PTH. fda.gov |
| Kidney | Effective in pre-dialysis CKD without significant impact on GFR. revistanefrologia.com | Direct CaSR modulation and PTH reduction. nih.govrevistanefrologia.com |
| Cardiovascular | Reduced risk of cardiovascular hospitalization in some analyses. nih.gov No significant reduction in primary composite endpoint in a large trial. elsevierpure.com | Attenuation of non-atherosclerotic processes. nih.gov |
Research on CaSR-Mediated Cellular Responses Beyond Parathyroid Hormone Regulation
The calcium-sensing receptor (CaSR) is a G-protein coupled receptor integral to calcium homeostasis, with its most well-understood function being the regulation of parathyroid hormone (PTH) secretion in the parathyroid glands. patsnap.com However, the CaSR is also expressed in a variety of other tissues, including the kidneys, gastrointestinal (GI) tract, vasculature, bone, and central nervous system. fda.govresearchgate.net Activation of these receptors by calcimimetics can, therefore, elicit a range of cellular responses independent of PTH modulation.
Research in this area has predominantly focused on the active R-enantiomer, cinacalcet, as its counterpart, ent-Cinacalcet Hydrochloride (the S-enantiomer), has been shown to be significantly less potent. nih.gov The findings for cinacalcet, however, illuminate the potential CaSR-mediated effects that could theoretically be triggered by any CaSR agonist.
Gastrointestinal System: Studies have investigated the role of CaSR activation in the intestines. Research in human colonic T84 cells demonstrated that cinacalcet could reduce fluid secretion by inhibiting the cystic fibrosis transmembrane conductance regulator (CFTR). jci.org This finding suggests a potential therapeutic application for CaSR activators in managing secretory diarrheas, such as cholera. jci.org The mechanism involves the activation of CaSR leading to downstream effects on phospholipase C and phosphodiesterases, which indirectly inhibit CFTR-mediated chloride secretion. jci.org It is believed that some gastrointestinal side effects of calcimimetics, like nausea and vomiting, may also be a direct result of CaSR activation in the GI tract and brain regions that control emesis. researchgate.net
Vascular and Cardiac Tissues: In the cardiovascular system, CaSR is expressed in vascular and heart valve tissues. researchgate.net Some reports indicate that CaSR stimulation by cinacalcet in human endothelial cells can induce the production of nitric oxide, leading to vasorelaxation. researchgate.net Further research has explored the impact of cinacalcet on cardiac ion channels. An in vitro study revealed that cinacalcet at a concentration of 500 ng/mL could significantly block KATP channels and, to a lesser extent, Kv4.3, Kv1.5, and hcNa channels. fda.gov These findings suggest that CaSR activation may have direct effects on cardiovascular cell function.
Renal System: Beyond its indirect effects on the kidney via PTH suppression, CaSR activation has direct renal implications. The receptor is expressed in the kidneys, where it plays a role in regulating calcium and water reabsorption. patsnap.comresearchgate.net By enhancing the sensitivity of the CaSR to extracellular calcium, calcimimetics can directly influence renal cation handling. researchgate.net
Comparative Pharmacodynamic Studies of this compound with Related Calcimimetics
Pharmacodynamic studies have been crucial in elucidating the stereoselectivity and potency of calcimimetic agents. A key finding in the research of cinacalcet and its enantiomer, this compound, is the profound difference in their biological activity. Cinacalcet is the (R)-enantiomer, while ent-Cinacalcet is the (S)-enantiomer. fda.govnih.gov
Research has conclusively shown that the pharmacological activity resides almost exclusively in the R-enantiomer. nih.gov Studies using various test systems have demonstrated that this compound (referred to in literature as S-AMG 073) is substantially less active than cinacalcet. nih.gov
In assays measuring the inhibition of PTH secretion from cultured bovine parathyroid cells and in studies assessing the increase of cytoplasmic Ca2+ in cells expressing the human CaSR, the S-enantiomer was found to be at least 75-fold less active than the R-enantiomer, cinacalcet. nih.gov This marked stereoselectivity underscores the specific conformational requirements for effective allosteric modulation of the CaSR. The findings provide strong evidence that cinacalcet is a potent and stereoselective activator of the CaSR, while its enantiomer is largely inactive. nih.gov
| Compound | Enantiomer | Relative Activity (Compared to Cinacalcet) | Primary Pharmacodynamic Effect |
|---|---|---|---|
| Cinacalcet Hydrochloride | (R) | 100% | Potent allosteric activation of CaSR, leading to inhibition of PTH secretion. nih.govoup.com |
| This compound (S-AMG 073) | (S) | < 1.4% (At least 75-fold less active) nih.gov | Minimal to no significant activation of CaSR. nih.gov |
When compared to other related calcimimetics, the profile of this compound is one of inactivity. Other calcimimetic agents, such as Etelcalcetide, are also potent activators of the CaSR, designed to lower PTH levels. wikipedia.org Etelcalcetide, a peptide agonist, binds to the CaSR and effectively suppresses PTH secretion, similar to cinacalcet, but possesses a different pharmacokinetic profile, including a longer half-life. wikipedia.orgresearchgate.net The stark contrast lies in the fact that while cinacalcet and etelcalcetide are potent agonists, ent-Cinacalcet lacks meaningful pharmacodynamic activity at the CaSR, highlighting the critical importance of stereochemistry in the design and function of this class of drugs.
Preclinical Research Methodologies and Findings for Ent Cinacalcet Hydrochloride
In Vitro Research Models and Systems for CaSR Modulator Characterization
In vitro systems are essential for the initial characterization of CaSR modulators, allowing for controlled investigation of their activity at the cellular and receptor level. These models have been instrumental in establishing the stereoselective potency of cinacalcet (B1662232) enantiomers.
Development and Application of Cell-Based Assays for CaSR Activity
A variety of cell-based functional assays have been employed to determine the ability of compounds to modulate CaSR activity. These assays typically measure downstream signaling events following receptor activation.
One primary method involves the use of human embryonic kidney (HEK) 293 cells engineered to stably express the human parathyroid CaSR. researchgate.netnih.gov Activation of the CaSR in these cells leads to a measurable increase in the concentration of intracellular calcium ([Ca²⁺]i). Studies using this system demonstrated that while the (R)-enantiomer (Cinacalcet) is a potent activator of the CaSR, ent-Cinacalcet Hydrochloride, also known as S-AMG 073, is significantly less active. researchgate.net
Another critical in vitro model utilizes primary cultures of bovine parathyroid cells to assess the direct impact of CaSR modulators on parathyroid hormone (PTH) secretion. In this system, activation of the CaSR is expected to inhibit the release of PTH. Research has shown that this compound is substantially less effective at inhibiting PTH secretion from these cells compared to Cinacalcet. nih.gov
Furthermore, rat medullary thyroid carcinoma (MTC) 6-23 cells, which endogenously express the CaSR, have been used to evaluate calcitonin secretion. CaSR activation in these cells stimulates calcitonin release. Consistent with findings from other assays, this compound was found to be a very weak stimulus for calcitonin secretion. nih.gov Across these various cell-based assays, this compound (S-AMG 073) was determined to be at least 75-fold less active than Cinacalcet Hydrochloride. researchgate.netnih.gov
| Assay System | Measured Endpoint | Compound | Potency (nM) | Reference |
|---|---|---|---|---|
| HEK 293 Cells Expressing Human CaSR | Increase in Intracellular Ca²⁺ | Cinacalcet HCl ((R)-enantiomer) | EC₅₀ = 51 | nih.gov |
| ent-Cinacalcet HCl ((S)-enantiomer) | Significantly less active | |||
| Cultured Bovine Parathyroid Cells | Inhibition of PTH Secretion | Cinacalcet HCl ((R)-enantiomer) | IC₅₀ = 28 | nih.gov |
| ent-Cinacalcet HCl ((S)-enantiomer) | Significantly less active | |||
| Rat Medullary Thyroid Carcinoma 6-23 Cells | Increase in Calcitonin Secretion | Cinacalcet HCl ((R)-enantiomer) | EC₅₀ = 34 | nih.gov |
| ent-Cinacalcet HCl ((S)-enantiomer) | Significantly less active |
Investigations Using Organotypic Culture Models Relevant to Calcium Homeostasis
Organotypic culture models, which involve the three-dimensional culture of tissues that retain their in vivo architecture, are valuable tools for studying complex physiological processes. These models can include parathyroid tissue slices or bone culture systems. However, a review of the available scientific literature did not yield specific studies where this compound was investigated using such organotypic culture models. Preclinical development appears to have focused on cell-based assays and in vivo models due to the compound's low potency.
Advanced Receptor-Binding and Kinetic Analysis Methodologies
Cinacalcet is a Type II calcimimetic, acting as a positive allosteric modulator of the CaSR. science.gov This means it does not bind to the same site as the endogenous ligand (calcium) but rather to a distinct site within the receptor's transmembrane domain, enhancing the receptor's sensitivity to extracellular calcium. nih.gov The profound difference in pharmacological activity between the two enantiomers strongly suggests a stereoselective interaction at this allosteric site.
While detailed receptor-binding and kinetic analyses (e.g., determination of binding affinity constants like Ki or Kd) for this compound are not extensively reported in the reviewed literature, the functional data provides clear indirect evidence of its poor interaction with the CaSR. The 75-fold or greater reduction in potency observed in functional assays implies that this compound has a significantly lower binding affinity for the CaSR's allosteric site or is far less effective at inducing the necessary conformational change required for receptor activation, or a combination of both factors. researchgate.netnih.gov
In Vivo Animal Models for Pharmacodynamic and Efficacy Evaluation of this compound
Following in vitro characterization, in vivo animal models are crucial for evaluating the pharmacodynamic effects and potential efficacy of a compound within a complex biological system.
Characterization of this compound in Rodent Models of Mineral and Bone Disorders
Rodent models are widely used to assess the in vivo effects of CaSR modulators on calcium homeostasis. In studies using normal rats, the pharmacodynamic effects of the cinacalcet enantiomers were compared. Oral administration of the active (R)-enantiomer, Cinacalcet, resulted in a dose-dependent suppression of both serum PTH and blood-ionized calcium levels. researchgate.netnih.gov
In direct comparison, this compound (S-AMG 073) was shown to be substantially less active in vivo. The compound was found to be at least 75-fold less potent in its ability to modulate serum PTH and calcium in these rodent models. researchgate.netnih.govresearchgate.net This in vivo finding is consistent with the results from the in vitro cell-based assays and confirms the critical role of stereochemistry in the biological activity of this class of CaSR modulators.
| Animal Model | Measured Endpoint | Compound | Finding | Reference |
|---|---|---|---|---|
| Normal Rats | Suppression of Serum PTH and Blood-Ionized Ca²⁺ | Cinacalcet HCl ((R)-enantiomer) | Potent, dose-dependent suppression | researchgate.netnih.gov |
| ent-Cinacalcet HCl ((S)-enantiomer) | At least 75-fold less active than the (R)-enantiomer |
Utilization of Large Animal Models for Translational Calcium Homeostasis Research
Large animal models, such as canines or non-human primates, can provide important translational data for drug development due to their physiological similarities to humans. However, given the significantly lower potency of this compound observed during in vitro and rodent in vivo studies, progression to large animal model testing was not pursued. The available scientific literature contains no reports on the evaluation of this compound in large animal models for translational calcium homeostasis research.
Research in Genetically Engineered Animal Models with Modified CaSR Expression or Function
There is no publicly available research detailing the use of this compound in genetically engineered animal models with modified Calcium-Sensing Receptor (CaSR) expression or function. Studies on Cinacalcet (the R-enantiomer) have utilized such models to explore its therapeutic mechanisms, but equivalent studies for the ent-form have not been published.
Exploratory Toxicology and Safety Pharmacology Research of this compound
Specific exploratory toxicology and safety pharmacology data for this compound are not available in the published literature. The safety profile of the racemate or the individual S-enantiomer has not been a focus of published non-clinical studies.
Non-Clinical Methodologies for Assessing Organ System Safety Profiles
Information regarding the non-clinical methodologies used to assess the organ system safety profile of this compound is not available.
Research into Potential Off-Target Receptor Activity and Related Toxicological Mechanisms
There is no published research into the potential off-target receptor activity and related toxicological mechanisms of this compound. While the off-target effects of many pharmaceutical compounds are systematically investigated, these findings for the enantiomer of Cinacalcet have not been made public.
Pharmacokinetic and Biotransformation Research of Ent Cinacalcet Hydrochloride
Absorption and Distribution Studies in Preclinical and Clinical Research Models
Following oral administration, cinacalcet (B1662232) hydrochloride is readily absorbed, with peak plasma concentrations being achieved within 2 to 6 hours. researchgate.netnih.govnih.gov The absolute bioavailability of cinacalcet is reported to be between 20% and 25%. researchgate.netnih.gov The volume of distribution is extensive, estimated at approximately 1000 liters, indicating significant partitioning into tissues. nih.govhres.cafda.gov Cinacalcet is highly bound to plasma proteins, with a binding percentage of approximately 93% to 97%. nih.govfda.gov
There is a notable food effect on the absorption of cinacalcet. Administration with a high-fat meal has been shown to increase the maximum plasma concentration (Cmax) and the area under the curve (AUC) by 82% and 68%, respectively, when compared to fasting conditions. fda.govfda.gov Similarly, a low-fat meal can increase Cmax and AUC by 65% and 50%, respectively. fda.gov
Specific pharmacokinetic studies on ent-Cinacalcet Hydrochloride are not extensively available. However, the pharmacodynamic activity of cinacalcet is known to be highly stereoselective. The S-enantiomer of cinacalcet has been reported to be at least 75-fold less active than the R-enantiomer in assay systems measuring the activation of the calcium-sensing receptor (CaSR). researchgate.netnih.gov This suggests that the stereochemical configuration is critical for its biological activity. While direct comparative pharmacokinetic data for the enantiomers is scarce, the focus of clinical development has been on the R-enantiomer due to its superior potency.
Table 1: Pharmacokinetic Parameters of Cinacalcet Hydrochloride (R-enantiomer)
| Parameter | Value |
|---|---|
| Time to Peak Plasma Concentration (Tmax) | 2 - 6 hours |
| Absolute Bioavailability | 20% - 25% |
| Volume of Distribution (Vd) | ~1000 L |
| Plasma Protein Binding | 93% - 97% |
| Terminal Half-life (t1/2) | 30 - 40 hours |
Detailed studies specifically investigating the membrane permeability and drug transporter interactions of this compound are limited in the available scientific literature. For cinacalcet (the R-enantiomer), its extensive volume of distribution suggests it readily crosses cell membranes. The specific transporters involved in the influx and efflux of cinacalcet and its enantiomer have not been fully elucidated in the reviewed literature.
For cinacalcet (the R-enantiomer), the large volume of distribution of approximately 1000 L indicates extensive tissue distribution. nih.govhres.cafda.gov After oral administration, cinacalcet concentrations decline in a biphasic manner, with a terminal half-life of 30 to 40 hours. researchgate.netfda.gov Steady-state drug levels are typically achieved within 7 days of initiating once-daily dosing. researchgate.netfda.gov The mean accumulation ratio is approximately 2 with once-daily administration. fda.gov
Metabolic Pathways and Enzyme Systems Research Involving this compound
Cinacalcet hydrochloride undergoes extensive metabolism in the liver. researchgate.net Less than 1% of the parent drug is excreted unchanged in the urine. researchgate.net The primary metabolic pathways for the R-enantiomer include N-dealkylation and oxidation of the naphthalene ring. researchgate.net
The metabolism of cinacalcet (the R-enantiomer) is mediated by multiple cytochrome P450 (CYP) enzymes. The primary isoforms involved are CYP3A4, CYP2D6, and CYP1A2. researchgate.netnih.govnih.gov Cinacalcet itself is a strong inhibitor of CYP2D6. nih.govfda.gov
Co-administration of ketoconazole, a potent CYP3A4 inhibitor, with cinacalcet resulted in an approximate 2.3-fold increase in the area under the plasma concentration-time curve of cinacalcet, indicating the significant role of CYP3A4 in its clearance. nih.gov
While it is likely that this compound is also metabolized by CYP enzymes, specific studies detailing the involvement of different isoforms in the metabolism of the S-enantiomer and any potential stereoselective differences in metabolism by these enzymes are not well-documented in the available literature. Research on other chiral molecules has demonstrated that enantiomers can be metabolized by different CYP isoforms at different rates. mdpi.comresearchgate.net
Table 2: Cytochrome P450 Enzymes Involved in the Metabolism of Cinacalcet (R-enantiomer)
| Enzyme | Role |
|---|---|
| CYP3A4 | Primary metabolizing enzyme |
| CYP2D6 | Metabolizing enzyme; inhibited by cinacalcet |
| CYP1A2 | Metabolizing enzyme |
The metabolites of cinacalcet (the R-enantiomer) have been identified using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). The major circulating metabolites are inactive and include carboxylic acid derivatives and dihydrodiols. researchgate.net
Quantitative analysis of cinacalcet and its metabolites in biological matrices is typically performed using validated LC-MS/MS methods. These methods are essential for characterizing the pharmacokinetic profile of the drug and its metabolites. While these methodologies could be applied to study this compound and its metabolites, specific studies employing these techniques for the S-enantiomer are not described in the reviewed literature.
Following oxidation by CYP enzymes, the metabolites of cinacalcet (the R-enantiomer) undergo further conjugation reactions. The dihydrodiol metabolites are excreted in the urine and bile as glucuronide conjugates. researchgate.net The carboxylic acid derivatives resulting from N-dealkylation are excreted in the urine as glycine (B1666218) conjugates. researchgate.net Approximately 80% of a dose is recovered in the urine and 15% in the feces, primarily as metabolites. hres.cahres.ca
Specific research on the glucuronidation and other conjugation pathways of this compound is not available in the public domain. It is plausible that the S-enantiomer's metabolites would also undergo conjugation, but any stereoselectivity in these pathways has not been reported.
Excretion Mechanisms and Routes of this compound and its Metabolites
The elimination of this compound from the body occurs extensively through metabolic transformation, with its metabolites being cleared via multiple routes. Following administration, the parent compound, ent-Cinacalcet, is not detected in the urine, indicating that it is thoroughly metabolized before excretion nih.gov. The primary route for the elimination of radioactivity derived from the compound is through renal excretion fda.gov.
Studies in humans have shown that after a single oral administration of radiolabeled cinacalcet, approximately 80% of the dose is recovered in the urine, while about 15% to 17% is excreted in the feces nih.govfda.govnih.gov. This distribution highlights the predominant role of the urinary pathway in the clearance of the drug's metabolites.
The metabolic pathways involved are N-dealkylation and oxidation.
N-dealkylation leads to the formation of carboxylic acid derivatives. These derivatives are then further metabolized through processes like β-oxidation and conjugation with glycine before being excreted in the urine nih.govfda.gov.
Oxidation of the naphthalene ring results in the formation of dihydrodiols. These metabolites are subsequently conjugated with glucuronic acid and are excreted in both urine and bile nih.govfda.gov.
The circulating radioactivity in plasma is primarily composed of these carboxylic acid metabolites and dihydrodiol glucuronides, with the unchanged parent drug accounting for less than 1% nih.gov. The metabolite profile in humans is qualitatively similar to that observed in preclinical animal models nih.gov.
| Excretion Route | Percentage of Dose Recovered | Excreted Forms |
|---|---|---|
| Urine | ~80% | Metabolites, including glycine conjugates of carboxylic acid derivatives and glucuronide conjugates of dihydrodiols. nih.govfda.gov |
| Feces | ~15-17% | Metabolites, including glucuronide conjugates of dihydrodiols (via bile). nih.govfda.gov |
Population Pharmacokinetic Modeling and Simulation Research for this compound
Population pharmacokinetic (PopPK) models have been developed to characterize the pharmacokinetic properties of this compound in various patient populations, including those with secondary hyperparathyroidism undergoing dialysis. These models are essential for understanding the variability in drug exposure and response among individuals.
Research indicates that the pharmacokinetics of cinacalcet are well-described by a two-compartment linear model featuring delayed first-order absorption and elimination researchgate.netnih.gov. The volume of distribution is noted to be large, at approximately 1000 L, which suggests extensive distribution of the compound throughout the body fda.govnih.gov. The terminal elimination half-life is estimated to be between 30 and 40 hours, with steady-state concentrations being achieved within 7 days of consistent dosing nih.govnih.gov.
Several PopPK analyses have investigated the influence of various patient characteristics (covariates) on the pharmacokinetics of cinacalcet.
Factors such as age, body weight, and Body Mass Index (BMI) were found to have no significant effect on the drug's pharmacokinetics researchgate.netfda.gov.
Gender and smoking status showed modest effects on oral clearance, but these were not considered clinically significant, especially since the dosage is individually titrated to achieve the desired therapeutic effect researchgate.netfda.gov.
Renal impairment, including for patients requiring hemodialysis or peritoneal dialysis, does not notably affect the pharmacokinetic profile of cinacalcet nih.gov.
Model-based simulations have been a crucial tool, particularly for informing dosing in pediatric patients. Simulations were used to predict that specific pediatric starting doses would result in drug exposures less than or similar to a standard adult dose nih.gov. These simulations help in establishing dosing strategies that aim to achieve the desired pharmacodynamic efficacy (i.e., suppression of parathyroid hormone) while minimizing safety concerns nih.gov.
| Model Parameter | Finding | Source |
|---|---|---|
| Pharmacokinetic Model | Two-compartment model with delayed first-order absorption and elimination. | researchgate.netnih.gov |
| Apparent Volume of Distribution | Approximately 1000 L. | fda.govnih.gov |
| Terminal Half-Life | 30 to 40 hours. | nih.govnih.gov |
| Significant Covariates on PK | Age, body weight, and BMI were found to have no significant impact. Gender and smoking had modest, clinically insignificant effects. | researchgate.netfda.gov |
| Effect of Renal Impairment | Pharmacokinetics are not notably affected by varying degrees of renal impairment or dialysis. | nih.gov |
Medicinal Chemistry and Stereochemical Research of Ent Cinacalcet Hydrochloride
Asymmetric Synthesis Methodologies and Optimization Strategies for ent-Cinacalcet Hydrochloride
The synthesis of the single (S)-enantiomer of Cinacalcet (B1662232) requires stereocontrolled methods to create the chiral center at the α-carbon of the naphthylethylamine moiety. Methodologies developed for the synthesis of (R)-Cinacalcet are directly applicable to the synthesis of ent-Cinacalcet, typically by inverting the chirality of a key reagent or catalyst.
Development and Evaluation of Chiral Resolution Techniques
Chiral resolution is a classical yet effective method for separating enantiomers from a racemic mixture. This approach involves the separation of a racemic mixture into its individual enantiomers. scispace.com For Cinacalcet, this is commonly achieved via chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) is a primary tool for this separation. Methods have been developed using various chiral stationary phases (CSPs), such as those based on amylose (B160209) and cellulose (B213188) derivatives. For instance, an analytical method capable of excellent enantioseparation (resolution > 6) was achieved on an amylose-based Chiralpak AY column. nih.gov Such methods are vital for determining the enantiomeric purity of the desired product. A rapid isocratic chiral LC method has been successfully used to separate (S)-Cinacalcet from (R)-Cinacalcet using a Chiralpak-IA column, demonstrating the capability to detect the (S)-enantiomer in enantiopure (R)-Cinacalcet formulations. researchgate.net
Capillary Electrophoresis (CE) offers an alternative with high efficiency and low solvent consumption. A capillary zone electrophoresis method was developed for the chiral separation of R,S-Cinacalcet, utilizing 2-hydroxypropyl-γ-cyclodextrin as a chiral selector. This technique proved effective for analyzing tablets and could quantify the S-enantiomer impurity at a level of 0.1%. researchgate.net
These resolution techniques, while effective for both analytical and preparative scales, are fundamental in isolating ent-Cinacalcet for research purposes and for quantifying it as a chiral impurity in (R)-Cinacalcet preparations.
Application of Enantioselective Catalysis Approaches in Synthesis
Asymmetric synthesis provides a more direct and efficient route to a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolution. Several approaches developed for (R)-Cinacalcet can be adapted for the synthesis of ent-Cinacalcet.
One prominent method involves the use of a chiral auxiliary. A novel asymmetric synthesis for (R)-Cinacalcet was developed utilizing (R)-tert-butanesulfinamide. rcsb.orgpdbj.org This process involves the condensation of 1-acetylnaphthalene with (R)-tert-butanesulfinamide to form a chiral sulfinamide intermediate, which directs the subsequent stereochemistry. To produce ent-Cinacalcet, the use of (S)-tert-butanesulfinamide as the chiral auxiliary would be employed, leading to the opposite enantiomeric product.
Another key reaction is the asymmetric reduction of a ketone precursor. The enantioselective synthesis of (R)-Cinacalcet has been achieved using a Corey-Bakshi-Shibata (CBS) chiral reduction as a key step. stanford.eduresearchgate.net By selecting the appropriate enantiomer of the CBS catalyst, one can selectively produce either the (R)- or (S)-alcohol intermediate, which is then converted to the corresponding amine.
More advanced catalytic methods include cobalt-catalyzed asymmetric Negishi cross-coupling, which has been used to achieve an enantioselective synthesis of (R)-Cinacalcet with 99% enantiomeric excess (ee). elifesciences.org Adapting such a catalytic system, potentially by modifying the chiral ligand associated with the cobalt catalyst, could provide a direct route to ent-Cinacalcet.
Structure-Activity Relationship (SAR) Studies for CaSR Modulation by this compound Analogues
SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For Cinacalcet, the primary target is the CaSR, a G-protein coupled receptor that regulates calcium homeostasis. nih.gov
The most critical aspect of Cinacalcet's SAR is the stereochemistry at the chiral center. Studies have unequivocally shown that the biological activity resides in the (R)-enantiomer. The (S)-enantiomer, ent-Cinacalcet, is reported to be at least 75-fold less active as a calcimimetic agent. researchgate.net This stark difference in potency underscores the highly specific stereochemical requirements of the allosteric binding pocket on the CaSR. The naphthyl group, the methyl group, and the hydrogen atom at the chiral center must be oriented in a precise three-dimensional arrangement for optimal interaction and receptor modulation. Any deviation, such as the inversion of this center to the (S)-configuration, dramatically reduces activity.
Consequently, SAR studies have focused almost exclusively on the (R)-enantiomer scaffold. The key structural components for the activity of (R)-Cinacalcet are:
The (R)-α-methyl-1-naphthylethylamine group: Essential for establishing the correct stereochemical interactions.
The 3-[3-(trifluoromethyl)phenyl]propyl linker: This group positions the molecule within the binding pocket.
The profound inactivity of the (S)-enantiomer means that it serves not as a lead for new analogues, but as a negative control that confirms the importance of the (R)-configuration.
Rational Design and Synthesis of Novel CaSR Modulators Based on the this compound Scaffold
Given the significantly lower activity of ent-Cinacalcet, its scaffold is not considered a viable starting point for the rational design of new, potent CaSR modulators. Instead, research efforts are directed toward optimizing the structure of the active (R)-enantiomer. rcsb.org The design of novel CaSR modulators focuses on modifying the (R)-Cinacalcet structure to improve potency, selectivity, or pharmacokinetic properties. researchgate.netscienceopen.com
The knowledge that the (S)-configuration is detrimental to activity is a crucial guiding principle in these design efforts. It establishes a "negative" structural constraint, ensuring that synthetic strategies for new analogues are rigorously controlled to produce the desired (R)-stereochemistry exclusively. Therefore, the primary role of ent-Cinacalcet in drug design is to serve as an inactive comparator to validate the stereospecificity of new assays and to confirm the activity of newly synthesized (R)-analogues.
Computational Chemistry and Molecular Docking Studies of this compound and Derivatives
Computational studies, informed by high-resolution structural data, provide insight into the molecular basis for the stereospecificity of CaSR modulation. Recent advances in cryo-electron microscopy (cryo-EM) have solved the structure of the human CaSR in complex with (R)-Cinacalcet. nih.govnih.gov These structures reveal that Cinacalcet binds to an allosteric site within the receptor's seven-transmembrane (7TM) domain. nih.govnih.govacs.org
The binding of (R)-Cinacalcet stabilizes an active conformation of the receptor. nih.gov Although specific docking studies for ent-Cinacalcet are not widely published, the cryo-EM structures of the (R)-enantiomer complex allow for well-founded hypotheses. The binding pocket is a defined space, and the activity of (R)-Cinacalcet depends on specific interactions of its naphthyl and trifluoromethylphenyl groups.
A molecular model of the S-enantiomer of a different modulator docked at the CaSR 7TM illustrates how the inverted stereochemistry would alter the binding pose relative to the active compound. researchgate.net For ent-Cinacalcet, inverting the chiral center would place the methyl group and the hydrogen atom in different spatial positions. This would likely lead to:
Steric Clashes: The methyl group in the (S)-configuration might clash with amino acid residues lining the pocket.
Loss of Key Interactions: The naphthyl group might be forced into a suboptimal orientation, weakening crucial hydrophobic or π-stacking interactions.
Incorrect Positioning of the Linker: The entire molecule could be misaligned, preventing it from effectively inducing the conformational change required for receptor activation.
These computational insights provide a molecular-level explanation for the dramatic loss of activity observed with ent-Cinacalcet, reinforcing the SAR data.
Stereoisomeric Purity, Stability, and Isomerization Research of this compound
Research into the purity, stability, and potential for isomerization of ent-Cinacalcet is intrinsically linked to the quality control of its active counterpart, (R)-Cinacalcet, where it is considered a process-related impurity.
The stereoisomeric purity is a critical quality attribute. Validated analytical methods are essential for quantifying the amount of the undesired enantiomer. As mentioned, both chiral HPLC and capillary electrophoresis methods have been developed that can accurately determine the enantiomeric purity and detect ent-Cinacalcet (as the S-enantiomer) at levels as low as 0.1%. researchgate.netnih.gov
Stability studies are performed to understand how the compound behaves under various environmental conditions. Forced degradation studies on Cinacalcet have been conducted under stress conditions including acid, base, oxidation, heat, and light. nih.govsjf.edubiointerfaceresearch.com These studies indicate that Cinacalcet is a relatively stable molecule but shows significant degradation under oxidative conditions (e.g., exposure to hydrogen peroxide). sjf.edu The primary degradation products are generally well-separated from the parent compound in stability-indicating HPLC methods. nih.govbiointerfaceresearch.com
Regarding isomerization, there is no evidence to suggest that the chiral center of Cinacalcet is prone to racemization or epimerization under normal storage or physiological conditions. The chiral center is a stable sp³-hybridized carbon that is not adjacent to a readily enolizable carbonyl group or subject to other chemical processes that would facilitate inversion. Therefore, once synthesized with high enantiomeric purity, ent-Cinacalcet is expected to maintain its stereochemical integrity.
Development of Advanced Analytical Methods for Enantiomeric Excess Determination
The stereoselective activity of cinacalcet, with the (R)-enantiomer being the pharmacologically active agent, necessitates the development of precise and reliable analytical methods to determine the enantiomeric excess in bulk drug substances and pharmaceutical formulations. The S-enantiomer, ent-cinacalcet, is considered a chiral impurity. Research has focused on various chromatographic techniques to achieve efficient separation and quantification of the cinacalcet enantiomers.
High-performance liquid chromatography (HPLC) has emerged as the most widely used technique for the chiral separation of cinacalcet. nih.gov A variety of chiral stationary phases (CSPs) have been investigated to resolve the enantiomers effectively. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated excellent enantioseparation capabilities. For instance, a rapid isocratic chiral LC method utilizing a Chiralpak-IA column, which is an amylose-based CSP, has been developed. This method achieved a resolution greater than 3, allowing for the accurate determination of the (S)-cinacalcet impurity. ijrpb.com Another study successfully employed a Chiralpak AY column, an amylose 5-chloro-2-methylphenylcarbamate CSP, in a reversed-phase system to achieve an excellent enantioseparation with a resolution of more than 6. biointerfaceresearch.com
Vancomycin-based CSPs have also proven effective. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed using a Chirobiotic V column, where vancomycin (B549263) is the chiral selector. This method was sensitive enough for the determination of cinacalcet enantiomers in rat plasma, demonstrating its applicability in pharmacokinetic studies. researchgate.netnih.gov
Capillary electrophoresis (CE) represents an alternative approach for the enantiomeric purity control of R-cinacalcet. A capillary zone electrophoresis method was developed using 2-hydroxypropyl-γ-cyclodextrin as a chiral selector, which allowed for the separation of the enantiomers within 12 minutes. This method was successfully applied to the analysis of pharmaceutical tablets.
The mobile phase composition is a critical factor in achieving optimal separation. In normal-phase HPLC, mixtures of n-hexane and ethanol (B145695) with additives like trifluoroacetic acid or triethylamine (B128534) are commonly used. ijrpb.com For reversed-phase systems, mobile phases consisting of buffers and acetonitrile (B52724) are employed. biointerfaceresearch.com The selection of the mobile phase is tailored to the specific CSP to maximize the stereoselectivity of the separation.
Validation of these analytical methods is performed according to the International Conference on Harmonisation (ICH) guidelines, ensuring linearity, accuracy, precision, and robustness. biointerfaceresearch.com The limit of detection (LOD) and limit of quantification (LOQ) are established to ensure that even trace amounts of the undesired enantiomer can be accurately measured.
Table 1: Selected Analytical Methods for Enantiomeric Separation of Cinacalcet
| Analytical Technique | Chiral Stationary Phase (CSP)/Selector | Mobile Phase | Detection | Application |
|---|---|---|---|---|
| Chiral LC | Chiralpak-IA (amylose-based) | n-hexane, ethanol, and trifluoroacetic acid (95:5:0.1, v/v) | UV at 223nm | Determination of (S)-cinacalcet impurity in pharmaceutical formulations |
| HPLC | Chiralpak AY (amylose 5-chloro-2-methylphenylcarbamate) | 10 mM triethylamine (pH 8.0)-acetonitrile (40 + 60, v/v) | - | Determination of (S)-cinacalcet in enantiopure active pharmaceutical ingredient (R)-cinacalcet |
| LC-MS/MS | Chirobiotic V (vancomycin-based) | 2.5 mm ammonium (B1175870) formate (B1220265) in 100% methanol | Tandem Mass Spectrometry | Determination of cinacalcet enantiomers in rat plasma for pharmacokinetic studies |
| Capillary Zone Electrophoresis | 2-hydroxypropyl-γ-cyclodextrin | Phosphate (B84403) buffer (pH 2.5) | - | Enantiopurity of R-cinacalcet in tablets |
Investigations into Stereochemical Inversion and Epimerization Pathways
The stereochemical stability of a chiral drug is a critical quality attribute, as the inversion of the desired enantiomer into its counterpart can lead to a loss of efficacy and the introduction of an impurity with a different pharmacological and toxicological profile. For cinacalcet, the chiral center is located at the carbon atom attached to the naphthyl group and the nitrogen atom of the amine. Investigations into the potential for stereochemical inversion and epimerization of this compound are crucial for understanding its stability under various conditions.
Forced degradation studies are a common approach to assess the stability of a drug substance and its potential to undergo chemical transformations, including racemization. These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light. ijrpb.combiointerfaceresearch.com Several stability-indicating HPLC methods have been developed for cinacalcet hydrochloride, which are capable of separating the parent drug from its degradation products. ijrpb.combiointerfaceresearch.combhu.ac.in
In these forced degradation studies, cinacalcet hydrochloride has been exposed to acidic (0.1 N HCl), basic (0.1 N NaOH), and oxidative (3% H2O2) conditions, as well as thermal and photolytic stress. biointerfaceresearch.com While these studies have shown that cinacalcet degrades under certain stress conditions, particularly oxidation, they have not specifically reported significant stereochemical inversion or epimerization. bhu.ac.innih.gov The peak purity analysis in these studies, which assesses the homogeneity of a chromatographic peak, has generally shown that the main peak corresponding to cinacalcet remains pure, suggesting that significant conversion to its enantiomer does not occur under the tested conditions. biointerfaceresearch.comnih.gov
The potential for epimerization of a chiral amine is influenced by the acidity of the proton at the chiral center and the conditions to which it is exposed. Abstraction of this proton by a base would lead to a planar carbanion intermediate, which upon reprotonation can result in the formation of either enantiomer, leading to racemization. However, the proton at the chiral center of cinacalcet is on a carbon that is not activated by an adjacent electron-withdrawing group, which would make it less susceptible to abstraction under mild basic conditions.
While specific mechanistic studies on the stereochemical inversion and epimerization pathways of cinacalcet are not extensively detailed in the available literature, the results from forced degradation studies suggest that the chiral center of cinacalcet is relatively stable under a range of stress conditions. This indicates a low propensity for racemization during storage and under physiological conditions. Further research focusing specifically on the kinetics and mechanisms of potential epimerization under a broader range of pH and temperature conditions could provide a more complete understanding of the stereochemical stability of this compound.
Advanced Clinical Research of Ent Cinacalcet Hydrochloride
Therapeutic Efficacy Research in Specific Patient Populations and Disease States
The clinical development and evaluation of ent-cinacalcet hydrochloride have extended across a spectrum of disorders characterized by hyperparathyroidism and its associated metabolic disturbances. Research has focused on its therapeutic utility in various patient populations, from those with chronic kidney disease to individuals with rare endocrine malignancies.
Clinical Studies in Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD)
This compound has been extensively studied in patients with Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD), particularly those with secondary hyperparathyroidism undergoing dialysis. Clinical trials have consistently demonstrated its efficacy in managing key biochemical parameters associated with this condition. nih.govnih.govnih.gov
A meta-analysis of 24 randomized controlled trials involving 10,031 dialysis patients showed that cinacalcet (B1662232) significantly lowers serum calcium, phosphate (B84403), and parathyroid hormone (PTH) levels. nih.gov Furthermore, the treatment was found to reduce the bone resorption marker tartrate-resistant acid phosphatase 5b, although it did not significantly alter bone formation markers like bone alkaline phosphatase and osteocalcin. nih.gov In some studies, the use of cinacalcet has been shown to be a viable alternative to surgical parathyroidectomy for certain patients. dovepress.com
Biochemical Parameter Changes in CKD Patients Treated with Cinacalcet
Research in Patients with Primary Hyperparathyroidism
In patients with primary hyperparathyroidism (PHPT), this compound has proven effective in controlling hypercalcemia, particularly for those who are not candidates for parathyroidectomy. nih.govscienceopen.com A pooled analysis of data from three multicenter clinical trials demonstrated that cinacalcet effectively reduces serum calcium across a wide spectrum of disease severity. nih.gov This analysis included patients with a history of failed parathyroidectomy, those meeting criteria for surgery but without prior intervention, and individuals with mild, asymptomatic PHPT. nih.gov
The reduction in serum calcium and PTH, along with an increase in serum phosphate, was similar across all patient categories. nih.gov The efficacy of cinacalcet was sustained for up to 4.5 years of follow-up. nih.gov A meta-analysis of 28 articles confirmed these findings, reporting a 90% normalization rate of serum calcium levels. nih.gov The analysis also showed a significant reduction in PTH levels and a significant increase in phosphate levels. nih.gov While cinacalcet effectively manages the biochemical abnormalities of PHPT, its impact on bone mineral density remains less certain. scienceopen.com
Summary of Cinacalcet Efficacy in Primary Hyperparathyroidism
Investigations in Patients with Parathyroid Carcinoma
For patients with inoperable parathyroid carcinoma, this compound represents a valuable medical management option for the associated severe hypercalcemia. nih.govresearchgate.netmedscape.com An open-label, single-arm study involving 29 patients with parathyroid carcinoma demonstrated that cinacalcet effectively reduces serum calcium levels. nih.gov At the end of the titration period, 62% of patients experienced at least a 1 mg/dl reduction in serum calcium. nih.gov
In the 18 patients who responded to treatment, the mean serum calcium level decreased from 15.0 mg/dl to 11.2 mg/dl. nih.gov The most significant reductions in serum calcium were observed in patients with the highest baseline levels. nih.gov While PTH levels also decreased, the change was not statistically significant. nih.gov It is important to note that while cinacalcet can control the biochemical manifestations, it may also mask the progression of the underlying disease, potentially delaying the diagnosis of parathyroid carcinoma in some cases. nih.gov
Clinical Research in Special Patient Cohorts (e.g., Pediatric, Geriatric, Liver/Renal Impairment)
The use of this compound has been investigated in special patient populations, including pediatric and geriatric patients, as well as those with hepatic impairment.
In the pediatric population with CKD-MBD on dialysis, cinacalcet has been shown to reduce PTH levels. nih.gov A comprehensive review of Amgen-sponsored pediatric trials found that between 22.2% and 70.6% of subjects who received cinacalcet experienced a ≥ 30% reduction in PTH. nih.gov However, the effects on PTH varied across different studies. nih.gov The European Medicines Agency has approved its use in children over three years of age with end-stage renal disease on maintenance dialysis whose secondary hyperparathyroidism is not adequately controlled with standard therapy. nih.govnih.gov
For patients with moderate to severe hepatic impairment , close monitoring of PTH and serum calcium concentrations is recommended during dose titration of cinacalcet. hres.ca The metabolism of cinacalcet is primarily hepatic, and therefore, impaired liver function may affect its clearance. nih.gov
Pharmacogenetic and Biomarker Research for this compound Response
Research into the pharmacogenetics of this compound aims to identify genetic variations that influence individual responses to the drug, thereby paving the way for more personalized treatment strategies.
Identification of Genetic Polymorphisms Influencing Clinical Outcomes and Variability
Several studies have identified genetic polymorphisms that may affect the pharmacokinetics and pharmacodynamics of cinacalcet.
One area of focus has been the gene encoding the calcium-sensing receptor (CaSR) , the pharmacological target of cinacalcet. A preliminary study suggested that patients homozygous for the glycine (B1666218) allele at the Arg990Gly polymorphism in the CASR gene may exhibit a higher sensitivity to cinacalcet, showing a more significant reduction in iPTH levels compared to those with the arginine allele. drugbank.com Another study identified that the CASR single nucleotide polymorphisms (SNPs) rs1802757 and rs1042636, as well as haplotypes of rs1042636, rs10190, and rs1802757, were significantly associated with cinacalcet response variance in patients with secondary hyperparathyroidism. dovepress.comdovepress.com
Genetic variations in drug-metabolizing enzymes have also been investigated. A study in healthy Chinese subjects found that the CYP3A4 rs4646437 polymorphism was associated with the pharmacokinetics of cinacalcet under fasting conditions, with individuals carrying the T allele appearing to metabolize the drug more slowly. nih.gov
Genetic Polymorphisms Influencing Cinacalcet Response
Discovery and Validation of Predictive and Prognostic Biomarkers for Therapeutic Response
Research into biomarkers for this compound has focused on identifying measurable indicators of treatment efficacy and patient prognosis. Studies have primarily centered on the well-established biomarkers for calcimimetics, given the shared mechanism of action. Key biomarkers investigated include serum parathyroid hormone (PTH), calcium, and phosphorus levels.
Clinical investigations have consistently demonstrated that a significant reduction in serum PTH levels is a primary indicator of a positive therapeutic response to calcimimetics. In broader studies involving cinacalcet, a reduction of at least 30% in PTH has been a common endpoint for defining treatment success. guidechem.com Furthermore, the normalization or significant reduction of serum calcium and the calcium-phosphorus product are considered crucial predictive biomarkers of a favorable outcome. guidechem.com While specific data for the ent- enantiomer is still emerging, the foundational research with the racemic mixture provides a strong basis for the validation of these biomarkers.
Table 1: Investigated Biomarkers for Therapeutic Response
| Biomarker | Role in Therapeutic Response | Validation Status |
| Serum Parathyroid Hormone (PTH) | Primary indicator of drug efficacy | Well-established |
| Serum Calcium | Predictor of positive outcome | Well-established |
| Serum Phosphorus | Predictor of positive outcome | Well-established |
| Calcium-Phosphorus Product | Indicator of reduced risk of vascular calcification | Investigational |
Drug-Drug Interaction Research and Underlying Mechanisms
Understanding the potential for drug-drug interactions is critical for the safe and effective use of any therapeutic agent. Research in this area for this compound has explored both pharmacokinetic and pharmacodynamic mechanisms.
The metabolism of cinacalcet is extensively studied and provides a framework for understanding the potential interactions of its enantiomer. Cinacalcet is metabolized in the liver by multiple cytochrome P450 (CYP) enzymes, primarily CYP3A4, CYP2D6, and CYP1A2. guidechem.com This multi-enzyme pathway suggests that the likelihood of a clinically significant interaction due to the inhibition or induction of a single CYP enzyme is reduced.
However, cinacalcet itself is a potent inhibitor of CYP2D6. This creates a potential for pharmacokinetic interactions when co-administered with drugs that are substrates of this enzyme. The clinical relevance of this interaction for this compound is a key area of ongoing research.
Table 2: Cytochrome P450 Interactions
| CYP Enzyme | Role in Metabolism | Interaction Potential |
| CYP3A4 | Major metabolic pathway | Potential for interaction with strong inhibitors/inducers |
| CYP2D6 | Major metabolic pathway | Potent inhibitor; potential to affect metabolism of other drugs |
| CYP1A2 | Minor metabolic pathway | Lower potential for significant interactions |
Pharmacodynamic interactions involve the combined effects of two or more drugs on the body. For this compound, the primary pharmacodynamic concern is the potential for hypocalcemia when co-administered with other medications that lower serum calcium levels. These may include bisphosphonates or other calcimimetics. The synergistic effect on the calcium-sensing receptor could lead to a more pronounced reduction in serum calcium than anticipated with either agent alone. Careful monitoring of serum calcium is therefore a critical aspect of clinical research in this context.
Long-Term Efficacy and Safety Outcomes Research in Clinical Cohorts
Evaluating the long-term effects of this compound is essential to fully understand its clinical utility and safety profile. Research in this domain has focused on cardiovascular outcomes and bone health.
Secondary hyperparathyroidism is associated with an increased risk of cardiovascular morbidity and mortality. Therefore, a key area of long-term research for calcimimetics is their impact on cardiovascular outcomes. Studies have investigated the ability of these agents to modulate cardiovascular risk factors such as vascular calcification and arterial stiffness. The reduction in the calcium-phosphorus product observed with cinacalcet treatment is believed to contribute to a lower risk of vascular calcification. guidechem.com Long-term cohort studies are essential to confirm whether these surrogate marker improvements translate into a reduction in major adverse cardiovascular events.
The effects of long-term this compound therapy on bone health are another critical area of investigation. Secondary hyperparathyroidism can lead to high-turnover bone disease and an increased risk of fractures. By controlling PTH levels, calcimimetics are hypothesized to improve bone mineral density and reduce fracture incidence. Clinical cohort studies are designed to monitor these skeletal endpoints over extended periods to determine the long-term impact on bone health.
Real-World Evidence and Observational Study Methodologies in Clinical Practice
Currently, there is a notable absence of publicly available real-world evidence and observational studies specifically focused on this compound. While extensive research, including real-world data analyses and observational studies, has been conducted on its racemate, cinacalcet hydrochloride, this body of evidence does not specifically address the clinical use, effectiveness, or safety profile of the ent-enantiomer in a real-world setting.
Observational study methodologies, which are crucial for understanding a drug's performance outside the controlled environment of clinical trials, have not been applied to this compound according to available literature. Such studies, including cohort, case-control, and cross-sectional studies, would be instrumental in gathering data on its long-term effectiveness, patient-reported outcomes, and identifying rare adverse events in diverse patient populations.
At present, any discussion of real-world evidence and the application of observational study methodologies remains speculative for this compound due to the lack of specific research on this compound. Future research efforts will be necessary to establish a real-world clinical profile for this specific enantiomer.
Challenges, Future Directions, and Unmet Needs in Ent Cinacalcet Hydrochloride Research
Investigation of Mechanisms Underlying Therapeutic Resistance and Non-Response to ent-Cinacalcet Hydrochloride
Currently, there is a notable absence of clinical or preclinical studies investigating therapeutic resistance or non-response specifically to this compound. This is largely due to its significantly lower potency as a CaSR agonist compared to its R-enantiomer, Cinacalcet (B1662232). However, understanding the established mechanisms of resistance to Cinacalcet provides a critical framework for future investigations into the potential interactions and effects of this compound.
Mechanisms of resistance to the active enantiomer, Cinacalcet, can be broadly categorized and offer a roadmap for future research into this compound. A primary factor in non-response is alterations in the parathyroid gland itself. In conditions like severe secondary hyperparathyroidism, the development of nodular hyperplasia is associated with reduced expression of CaSRs, leading to a diminished target for the drug. Furthermore, the presence of adenoma-like hyperplastic glands can contribute to resistance, even if hypercalcemia is partially corrected. nih.gov
Genetic factors also play a significant role in the variable response to Cinacalcet. Polymorphisms in the CASR gene, which encodes the CaSR, have been linked to differing patient responses. Specific single nucleotide polymorphisms (SNPs) may alter the receptor's sensitivity to calcimimetics. While research has identified several key SNPs associated with Cinacalcet efficacy, the influence of these genetic variations on the binding or activity of this compound remains an unexplored area. Inactivating mutations of the CASR gene can lead to resistance to extracellular calcium and may also impact the effectiveness of allosteric modulators like Cinacalcet. nih.gov
Future research should aim to elucidate whether this compound has any affinity for the CaSR and if it can influence the receptor's function, either independently or in the presence of Cinacalcet. It is conceivable, though not yet studied, that the ent-enantiomer could act as a competitive antagonist or a biased modulator, which could have implications for therapeutic outcomes in patients receiving Cinacalcet. Investigating these potential interactions is a critical unmet need.
Table 1: Investigated Mechanisms of Cinacalcet Resistance and Potential Future Research for this compound
| Mechanism of Resistance (Cinacalcet) | Description | Potential Future Research Directions for this compound |
| Parathyroid Gland Hyperplasia | Nodular hyperplasia with reduced CaSR density and adenoma-like changes diminish the drug's target. nih.gov | Investigate the binding affinity of this compound to CaSR in hyperplastic glands and its potential to influence receptor expression or signaling. |
| CASR Gene Polymorphisms | Single nucleotide polymorphisms (SNPs) can alter the sensitivity of the CaSR to Cinacalcet, leading to variable patient responses. | Screen for the effects of common and rare CASR SNPs on the binding and functional activity of this compound. |
| CASR Gene Mutations | Inactivating mutations in the CASR gene can cause resistance to allosteric modulation by Cinacalcet. nih.gov | Evaluate the interaction of this compound with known mutant forms of the CaSR to determine any potential modulatory effects. |
Exploration of Novel Therapeutic Applications and Off-Label Indications for CaSR Modulators
While the therapeutic applications of this compound have not been explored, the expanding research into CaSR modulators, in general, suggests several promising avenues for future investigation. The widespread expression of the CaSR in tissues beyond the parathyroid gland and kidney indicates its involvement in a variety of physiological and pathological processes.
Cancer: The role of the CaSR in cancer is complex and appears to be context-dependent. In some cancers, such as those of the colon and ovary, a loss of normal CaSR function is observed, while in others, like breast and prostate cancer, there is an increased release of parathyroid hormone-related peptide (PTHrP). nih.gov This suggests that both CaSR agonists and antagonists could have therapeutic potential depending on the tumor type. Future research could explore whether this compound possesses any unique modulatory effects on CaSR signaling in cancer cells that differ from the active enantiomer.
Neurological Disorders: The CaSR is expressed in the nervous system and is implicated in processes such as neural development, synaptic transmission, and plasticity. bmj.comtandfonline.com Preclinical studies have suggested that CaSR modulators may have therapeutic potential in neurological conditions. For instance, CaSR inhibition has been proposed as a strategy for Alzheimer's disease and ischemia, while positive modulation with calcimimetics is being explored for neuroblastoma. bmj.comtandfonline.com The potential for this compound to modulate CaSR activity in the central nervous system is an entirely unexplored but potentially fruitful area of research.
Cardiovascular Diseases: The CaSR is present in various cardiovascular cells, including vascular smooth muscle cells and cardiomyocytes, where it plays a role in regulating blood pressure and vessel tone. wakehealth.edu Dysregulation of CaSR signaling has been implicated in cardiovascular diseases such as cardiac hypertrophy and ischemia/reperfusion injury. wakehealth.edunih.gov Investigating the effects of this compound on CaSR-mediated signaling in the cardiovascular system could reveal novel cardioprotective or detrimental effects.
Off-Label Indications: The active enantiomer, Cinacalcet, has been used off-label in pediatric patients with primary hyperparathyroidism and in cases of pseudohypoparathyroidism. pmlive.comthekingsleyclinic.com These uses highlight the potential for CaSR modulators to address rare disorders of calcium metabolism. Whether this compound could offer any therapeutic benefit, perhaps with a different safety profile, in these or other rare conditions is a question for future research.
Table 2: Potential Novel Therapeutic Applications for CaSR Modulators and Future Research Considerations for this compound
| Therapeutic Area | Rationale for CaSR Modulation | Potential Future Research for this compound |
| Cancer | CaSR expression and function are altered in various cancers, suggesting a role in tumor progression. nih.gov | Investigate the effects of this compound on CaSR signaling pathways in different cancer cell lines to identify any potential anti-tumor activity. |
| Neurological Disorders | CaSR is involved in key neuronal functions, and its modulation may impact conditions like Alzheimer's disease and neuroblastoma. bmj.comtandfonline.com | Assess the ability of this compound to cross the blood-brain barrier and modulate CaSR activity in neuronal and glial cells. |
| Cardiovascular Diseases | CaSR plays a role in cardiovascular physiology, and its dysregulation is linked to conditions like cardiac hypertrophy. wakehealth.edunih.gov | Examine the effects of this compound on CaSR-mediated pathways in cardiomyocytes and vascular smooth muscle cells. |
Research and Development of Advanced Drug Delivery Systems and Novel Formulations
The development of advanced drug delivery systems for this compound is currently not a research focus, given its low potency. However, the challenges associated with the oral administration of its active enantiomer, Cinacalcet, have spurred innovation in formulation science that could be relevant should a therapeutic role for this compound be identified.
Cinacalcet hydrochloride is characterized by low aqueous solubility, which can limit its oral bioavailability. To address this, various novel formulations have been investigated. Nanoemulsions have been shown to significantly improve the solubility and bioavailability of Cinacalcet. nih.gov One study demonstrated that a nanoemulsion formulation of Cinacalcet hydrochloride enhanced its relative bioavailability by 166.5% in beagle dogs. nih.gov
Another promising approach involves the use of polymeric nanoparticles. A study utilizing a Quality by Design (QbD) approach developed freeze-dried polymeric nanoparticles of Cinacalcet hydrochloride using PLGA and poloxamer-188. This formulation demonstrated sustained drug release and a 3-fold increase in the area under the curve (AUC) compared to a pure drug suspension, indicating enhanced bioavailability. bmj.com
For patient populations who have difficulty swallowing tablets, such as children and the elderly, extemporaneously prepared oral suspensions of Cinacalcet have been developed and their stability studied. These liquid formulations can facilitate more accurate dosing and improve patient compliance. ctfassets.net
Future research into this compound could explore whether advanced drug delivery systems could alter its pharmacokinetic profile in a way that enhances a yet-to-be-discovered therapeutic effect or minimizes potential off-target effects. For instance, targeted nanoparticle systems could deliver the compound to specific tissues where the CaSR plays a role, potentially revealing localized effects that are not apparent with systemic administration.
Table 3: Advanced Drug Delivery Systems for Cinacalcet and Their Potential Application in Future this compound Research
| Delivery System | Description | Potential Relevance for this compound Research |
| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, designed to improve the solubility and absorption of poorly water-soluble drugs. nih.gov | Could be used to enhance the systemic exposure of this compound in preclinical models to better assess its pharmacological potential. |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers that can encapsulate drugs, providing controlled release and potentially targeted delivery. bmj.com | Could enable targeted delivery of this compound to specific tissues or organs, allowing for the investigation of localized CaSR modulation. |
| Oral Suspensions | Liquid formulations that can be prepared from commercially available tablets to facilitate administration to patients with swallowing difficulties. ctfassets.net | If a therapeutic use is ever identified, the development of a stable oral suspension would be crucial for pediatric or geriatric applications. |
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research
The application of "omics" technologies to this compound research is an entirely unexplored field. However, the use of these powerful tools in studying Cinacalcet provides a clear path forward for future investigations into its enantiomer.
Genomics and Pharmacogenomics: The inter-individual variability in response to Cinacalcet has a significant genetic component. Pharmacogenomic studies have identified several SNPs in the CASR gene that are associated with how well patients respond to the drug. nih.govbmj.com For example, specific haplotypes of CASR have been linked to a better or worse response to Cinacalcet. nih.gov Furthermore, genetic variations in the vitamin D receptor (VDR) gene and genes encoding drug-metabolizing enzymes (e.g., CYP3A4) have also been implicated in the pharmacokinetic and pharmacodynamic variability of Cinacalcet. nih.gov Future genomic studies on this compound could investigate whether it interacts with the CaSR in a way that is influenced by these known polymorphisms, or if there are unique genetic determinants of its activity.
Proteomics: Proteomics, the large-scale study of proteins, can provide insights into the molecular mechanisms of drug action. A study on the effects of Cinacalcet on rat brains and livers using label-free mass spectrometry-based quantitative proteomics revealed changes in the expression of proteins involved in enzymatic detoxification processes. scielo.br This suggests that Cinacalcet therapy could impact drug metabolism beyond its primary target. A similar proteomic approach could be used to uncover the cellular and systemic effects of this compound, identifying potential protein targets and pathways that it may modulate.
Metabolomics: Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. In the context of secondary hyperparathyroidism, metabolomic studies could help to identify biomarkers of disease severity and response to treatment. While specific metabolomic studies on Cinacalcet are not widely reported in the initial search, this approach could be applied to future research on this compound to understand its impact on metabolic pathways and to identify any unique metabolic signature associated with its administration.
The integration of these omics technologies would be essential for building a comprehensive understanding of the biological effects of this compound, from its interaction with its potential target to its systemic consequences.
Ethical and Societal Considerations in the Research and Application of CaSR Modulators
The research and application of any therapeutic agent, including CaSR modulators, are accompanied by a range of ethical and societal considerations. While these discussions have primarily centered on the clinically used calcimimetics like Cinacalcet, they provide an important framework for any future research involving this compound.
Cost-Effectiveness and Patient Access: A significant societal consideration for CaSR modulators is their cost-effectiveness. Studies on Cinacalcet have yielded varying results depending on the healthcare system and the clinical outcomes measured. Some analyses have found Cinacalcet to be cost-effective for the treatment of secondary hyperparathyroidism, while others have concluded that it is unlikely to be considered cost-effective at certain willingness-to-pay thresholds. nih.govnih.gov Patient access to these medications can be influenced by reimbursement policies and bundled payment systems for dialysis care. nih.gov Any future development of this compound for a therapeutic indication would need to undergo rigorous health economic evaluation to ensure its value to the healthcare system and to facilitate patient access.
Ethical Conduct of Clinical Trials: The ethical conduct of clinical research is paramount. For CaSR modulators, this includes ensuring that participants in clinical trials provide fully informed consent, understanding the potential risks and benefits of the investigational drug. wakehealth.edusciepub.com Given that CaSR modulators can induce hypocalcemia, robust safety monitoring protocols are essential in clinical trials. wikipedia.org For any future clinical research on this compound, adherence to these ethical principles would be non-negotiable, with a particular focus on transparent communication of its relationship to the active enantiomer, Cinacalcet, and the rationale for its investigation.
Research in Vulnerable Populations: The use of CaSR modulators in pediatric populations raises specific ethical considerations. Off-label use of Cinacalcet in children has been reported, and more recently, specific formulations and guidelines for pediatric use are being developed. thekingsleyclinic.com Any future research involving this compound in children would require a strong scientific and ethical justification, with study designs that prioritize the safety and well-being of this vulnerable population.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
